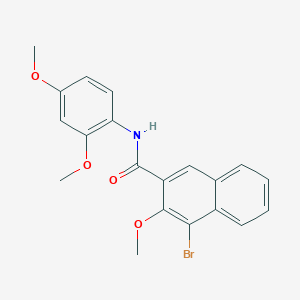![molecular formula C25H25N3O2 B251064 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251064.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as BRL-15572, is a small molecule that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has been shown to bind to the ATP-binding site of PI3K and inhibit its activity, leading to the suppression of downstream signaling pathways involved in cell growth and survival. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, suppression of inflammation, and neuroprotection. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide in lab experiments is its high potency and specificity for its target molecules. It has been shown to inhibit PI3K and NF-κB at nanomolar concentrations, making it a valuable tool for studying these signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, its high potency can also lead to off-target effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for the research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide. One of the areas of interest is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. In addition, the development of more soluble and bioavailable analogs of this compound can improve its pharmacological properties and expand its potential therapeutic applications. Another area of interest is the elucidation of the molecular mechanisms underlying the off-target effects of this compound, which can provide insights into the development of more specific inhibitors of PI3K and NF-κB. Overall, this compound is a promising small molecule that has the potential to be developed into a valuable therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide involves the reaction between 2-methylbenzoic acid and 4-benzoyl-1-piperazine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with 2-aminophenyl-N-methylbenzamide to obtain the final product. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c1-19-9-5-6-12-21(19)24(29)26-22-13-7-8-14-23(22)27-15-17-28(18-16-27)25(30)20-10-3-2-4-11-20/h2-14H,15-18H2,1H3,(H,26,29) |
InChI Key |
MHLIRXIGZRZVTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)

![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)
